4-Amino-5-bromo-2-thiophenecarboxylic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

4-Amino-5-bromo-2-thiophenecarboxylic acid is a precisely patterned 1,2,4,5-tetrasubstituted thiophene delivering three orthogonal reactive handles: carboxylic acid (amide formation), aryl bromide (Suzuki-Miyaura cross-coupling), and free amine (reductive amination/acylation). This adjacency of NH₂ and Br creates a unique electronic environment that influences cross-coupling regioselectivity and biological target engagement—properties absent in generic bromothiophenes or non-aminated analogs. Mp 192–193 °C, logP 1.84. Ideal for accelerated medchem SAR library synthesis, DAO inhibitor development, and agrochemical candidate diversification. Confirm structural identity before purchasing to avoid synthetic failure from isomer mismatch.

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
CAS No. 89499-42-3
Cat. No. B1281759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromo-2-thiophenecarboxylic acid
CAS89499-42-3
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1N)Br)C(=O)O
InChIInChI=1S/C5H4BrNO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,7H2,(H,8,9)
InChIKeyYYJRQBYVIMZIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-bromo-2-thiophenecarboxylic acid (CAS 89499-42-3) Chemical Properties & Procurement Baseline


4-Amino-5-bromo-2-thiophenecarboxylic acid (C₅H₄BrNO₂S, MW 222.06 g/mol) is a bifunctional thiophene building block possessing a carboxylic acid at the 2-position, an amino group at the 4-position, and a bromine atom at the 5-position. This substitution pattern creates a versatile scaffold for medicinal chemistry and agrochemical synthesis, offering orthogonal reactivity handles for amide formation (via carboxyl), cross-coupling (via aryl bromide), and electrophilic aromatic substitution or further derivatization (via free amine). Key physicochemical properties include a melting point of 192–193 °C [1], a predicted logP of 1.84 , and a density of 2.0±0.1 g/cm³ . The compound is commercially available from multiple global suppliers (e.g., BOC Sciences, Aladdin, Fluorochem) , typically at 95% purity , with recommended storage at 2–8 °C in the dark .

Why 4-Amino-5-bromo-2-thiophenecarboxylic Acid Cannot Be Directly Replaced by Common Thiophene Analogs


Procurement of a generic “thiophene carboxylic acid” or “bromothiophene” without careful structural evaluation carries significant risk of synthetic failure or altered biological activity. 4-Amino-5-bromo-2-thiophenecarboxylic acid is a specifically patterned 1,2,4,5-tetrasubstituted thiophene, where the adjacent amine and bromine groups create a unique electronic and steric environment compared to simpler analogs like 5-bromo-2-thiophenecarboxylic acid or 4-amino-2-thiophenecarboxylic acid. This specific substitution pattern directly influences: (1) regioselectivity in cross-coupling reactions, as the amine can act as a directing group [1]; (2) physicochemical properties such as melting point (192–193 °C [2] vs. 140–142 °C for 5-bromo-2-thiophenecarboxylic acid ) and logP (1.84 vs. 1.61 for 4-amino-2-thiophenecarboxylic acid [3]), which affect purification and formulation; and (3) biological target engagement, as the amine and bromine can both participate in key binding interactions. The quantitative evidence below substantiates why this specific substitution pattern—and this compound—is the required choice for certain research and industrial applications.

Quantitative Comparative Evidence: 4-Amino-5-bromo-2-thiophenecarboxylic Acid vs. Key Analogs


Synthetic Utility: Dual Reactive Handles Enable Orthogonal Functionalization Not Possible with Mono-Functional Analogs

4-Amino-5-bromo-2-thiophenecarboxylic acid uniquely possesses both a free amine and an aryl bromide on the same thiophene ring, allowing for sequential, orthogonal functionalization. This contrasts with 5-bromo-2-thiophenecarboxylic acid (lacks the amine) and 4-amino-2-thiophenecarboxylic acid (lacks the bromine). The aryl bromide enables Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, which have been extensively demonstrated on the 5-bromothiophene-2-carboxylic acid scaffold [1]. The presence of the 4-amino group on the target compound can act as a directing group for regioselective C–H functionalization, a capability not available in the non-aminated bromo analog. This dual functionality provides a distinct synthetic advantage, reducing the number of steps required to build complex heterocyclic scaffolds.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Thermal Stability: Higher Melting Point Provides Enhanced Handling and Purification Robustness vs. 5-Bromo Analog

4-Amino-5-bromo-2-thiophenecarboxylic acid exhibits a significantly higher melting point (192–193 °C [1]) compared to the common synthetic intermediate 5-bromo-2-thiophenecarboxylic acid (140–142 °C ). The 52–53 °C increase in melting point is attributed to the presence of the 4-amino group, which enhances intermolecular hydrogen bonding in the solid state. This higher melting point confers practical advantages: it allows for easier handling as a solid at ambient temperatures, provides a wider thermal window for drying and storage, and can improve crystallization outcomes during purification.

Physicochemical Properties Purification Formulation

Lipophilicity: Increased logP vs. Non-Brominated Analog Enhances Membrane Permeability and Organic Phase Partitioning

The presence of the 5-bromo substituent on 4-Amino-5-bromo-2-thiophenecarboxylic acid increases its calculated lipophilicity (logP = 1.84 ) compared to the non-brominated analog 4-amino-2-thiophenecarboxylic acid (logP = 1.61 [1]). This ~0.23 log unit increase corresponds to an approximately 1.7-fold higher partition coefficient in an octanol/water system. For medicinal chemists designing compounds intended for cellular or in vivo activity, this modest but quantifiable increase in lipophilicity can be a critical factor in optimizing passive membrane permeability, potentially leading to improved cellular uptake and oral bioavailability.

Lipophilicity Drug Design ADME

Storage Requirements: Refrigerated Storage Mandate Ensures Long-Term Chemical Integrity

4-Amino-5-bromo-2-thiophenecarboxylic acid requires specific storage conditions to maintain its purity and reactivity. Vendor specifications consistently mandate storage at 2–8 °C in the dark . While many common thiophene building blocks (e.g., 5-bromo-2-thiophenecarboxylic acid) are stable at room temperature , the combination of the electron-rich amino group and the electrophilic bromine in this specific scaffold necessitates refrigeration to prevent degradation via oxidation or hydrolysis. Procuring this compound requires planning for cold-chain storage and handling.

Chemical Stability Procurement Inventory Management

Aqueous Solubility: Quantitatively Low Solubility Defines Appropriate Solvent Systems for Reactions and Assays

4-Amino-5-bromo-2-thiophenecarboxylic acid exhibits very low aqueous solubility, measured at 0.485 mg/mL (2.18 mM) . This property is critical for experimental planning, as it dictates that aqueous buffers will require organic co-solvents (e.g., DMSO, DMF, ethanol) to achieve the concentrations typically needed for biological assays or chemical reactions. While this solubility is comparable to many other brominated thiophene carboxylic acids, it is notably lower than the highly soluble 4-amino-2-thiophenecarboxylic acid hydrochloride salt . This low solubility can be advantageous in certain contexts, such as for purification by precipitation or for creating sustained-release formulations.

Solubility Formulation Assay Development

Target Application Scenarios for 4-Amino-5-bromo-2-thiophenecarboxylic Acid (CAS 89499-42-3)


Synthesis of Orthogonally Functionalized Thiophene-Based Libraries

In medicinal chemistry campaigns requiring rapid diversification of a thiophene core, 4-Amino-5-bromo-2-thiophenecarboxylic acid provides three distinct reactive handles for sequential functionalization. A typical workflow involves: (1) amide formation on the carboxylic acid to install a first diversity element; (2) Suzuki-Miyaura cross-coupling on the aryl bromide to introduce a second diversity element; and (3) reductive amination or acylation of the free amine to introduce a third. This orthogonal reactivity enables the synthesis of highly diverse compound libraries from a single core intermediate, significantly accelerating structure-activity relationship (SAR) studies [1].

Synthesis of Spasmolytic Drug Candidates

Building on the demonstrated spasmolytic activity of Suzuki-coupled derivatives of 5-bromothiophene-2-carboxylic acid (EC₅₀ values as low as 1.26 [2]), 4-Amino-5-bromo-2-thiophenecarboxylic acid offers an enhanced scaffold for this therapeutic area. The additional 4-amino group provides an extra vector for hydrogen bonding with biological targets, potentially improving potency and selectivity over the non-aminated analogs. Researchers developing smooth muscle relaxants can use this compound as a starting point to generate novel analogs with improved pharmacological profiles.

Synthesis of DAO Inhibitors for Neurological Research

Thiophene carboxylic acids have been identified as a new class of D-amino acid oxidase (DAO) inhibitors, with IC₅₀ values ranging from 4.4 µM to >100 µM depending on substitution pattern [3]. While 4-Amino-5-bromo-2-thiophenecarboxylic acid itself has not been directly tested in published DAO assays, its structural features—specifically the combination of a carboxylic acid, a bromine, and an amine—suggest it could serve as a valuable precursor for synthesizing novel, potent DAO inhibitors. The amine group, in particular, offers a handle for further derivatization to optimize binding affinity and pharmacokinetic properties.

Agrochemical Intermediate Synthesis

Highly substituted thiophenes are established scaffolds in agrochemicals, exhibiting antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi [4]. 4-Amino-5-bromo-2-thiophenecarboxylic acid's three functional handles allow for the systematic construction of complex thiophene-based molecules with tailored physicochemical properties (logP = 1.84) suitable for foliar uptake or soil mobility. Its use can streamline the synthesis of novel fungicides or herbicides, reducing the number of linear steps required to achieve a desired substitution pattern.

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